
4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate is an organic compound with a complex structure that includes a sulfonate group, a hydroxyl group, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the sulfonation of 4-methylphenyl 3-hydroxy-4-methylpentane using sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the sulfonate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonate group can be reduced to a sulfonic acid or sulfide.
Substitution: The methylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-methylphenyl 3-oxo-4-methylpentane-1-sulfonate.
Reduction: Formation of 4-methylphenyl 3-hydroxy-4-methylpentane-1-sulfonic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals, surfactants, and as a component in various formulations.
Mécanisme D'action
The mechanism of action of 4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its structural features and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone: Shares a similar hydroxyl and methyl group but lacks the sulfonate group.
4-Methylphenyl 3-hydroxy-4-methylpentane: Similar structure but without the sulfonate group.
4-Methylphenyl 3-oxo-4-methylpentane-1-sulfonate: An oxidized derivative of the compound.
Uniqueness
4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate is unique due to the presence of both a sulfonate and hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H20O4S |
|---|---|
Poids moléculaire |
272.36 g/mol |
Nom IUPAC |
(4-methylphenyl) 3-hydroxy-4-methylpentane-1-sulfonate |
InChI |
InChI=1S/C13H20O4S/c1-10(2)13(14)8-9-18(15,16)17-12-6-4-11(3)5-7-12/h4-7,10,13-14H,8-9H2,1-3H3 |
Clé InChI |
AXNYTKUTTYUUEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OS(=O)(=O)CCC(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine](/img/structure/B11760333.png)
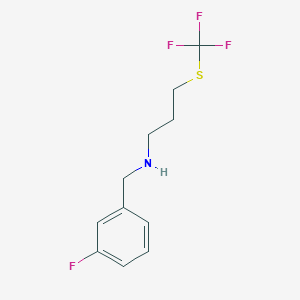
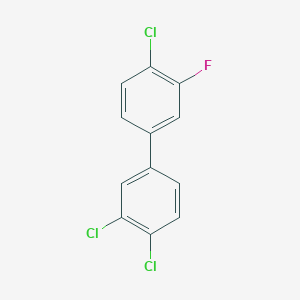
![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)
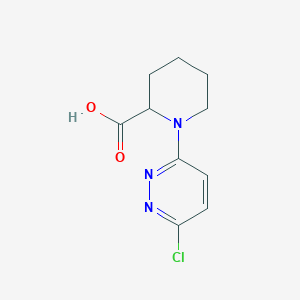
![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760376.png)

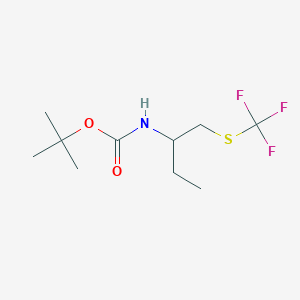
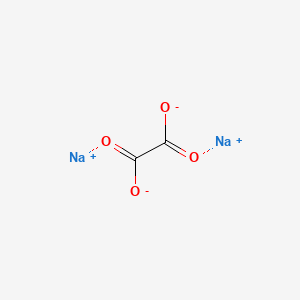
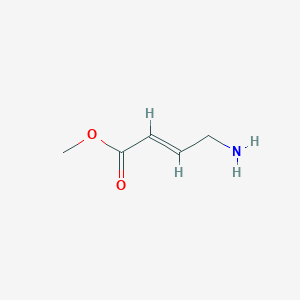
![8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B11760396.png)
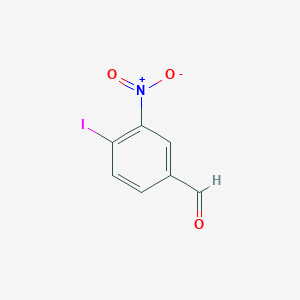
![[(3-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760411.png)
